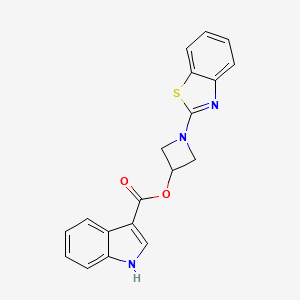

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate

Descripción

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate is a hybrid heterocyclic compound featuring a benzothiazole moiety linked to an azetidine ring, which is further esterified with an indole-3-carboxylate group. The benzothiazole scaffold is known for its pharmacological versatility, including antimicrobial and antitumor activities . The indole-3-carboxylate ester group contributes to lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability .

Propiedades

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-18(14-9-20-15-6-2-1-5-13(14)15)24-12-10-22(11-12)19-21-16-7-3-4-8-17(16)25-19/h1-9,12,20H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLGQQUVHZZKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3-benzothiazole derivatives, which are then reacted with azetidine intermediates. The final step involves the coupling of the azetidine derivative with an indole-3-carboxylate moiety under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to streamline the synthesis and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole, azetidine, and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or azetidine rings .

Aplicaciones Científicas De Investigación

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Mecanismo De Acción

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in microbial or cancer cell metabolism, thereby exerting its antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Pharmacological and Physicochemical Properties

Biological Activity :

- The target compound’s benzothiazole and indole motifs are associated with antimicrobial and kinase-modulating activities in analogs . Bentaluron, however, is a pesticide, highlighting how functional group variations (urea vs. ester) redirect applications .

- Propyl 3-oxo-1,2-benzothiazole-2-carboxylate demonstrates broad-spectrum antifungal activity, suggesting the benzothiazole-ester framework is critical for targeting microbial enzymes .

Physicochemical Properties :

- The azetidine ring in the target compound introduces ring strain, which may enhance reactivity or conformational specificity compared to five-membered rings (e.g., piperazine in JNJ-42226314) .

- The indole-3-carboxylate ester improves lipophilicity (logP ~3.5–4.0 estimated) compared to carboxamide analogs (e.g., N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide), which are more polar .

Ring Puckering and Conformational Effects

Actividad Biológica

The compound 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate is a derivative of benzothiazole and azetidine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitubercular, and potential insecticidal properties based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with azetidine and carboxylic acid derivatives. Characterization methods include:

- Infrared Spectroscopy (IR) : Identifies functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides structural information.

- Mass Spectrometry (MS) : Confirms molecular weight.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to This compound exhibit significant antimicrobial properties. For instance, compounds synthesized from benzothiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1A | Bacillus subtilis | 32 µg/mL |

| 5A | Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that modifications to the benzothiazole structure can enhance antibacterial activity significantly .

Antitubercular Activity

In vitro evaluations have indicated that benzothiazole-containing azetidinone derivatives possess antitubercular properties. For example, a study reported that several synthesized compounds inhibited the growth of Mycobacterium tuberculosis with MIC values ranging from 0.5 to 5 µg/mL.

| Compound | MIC (µg/mL) |

|---|---|

| A6 | 2 |

| A10 | 0.5 |

This suggests that the incorporation of the benzothiazole moiety is crucial for enhancing efficacy against tuberculosis .

Insecticidal Activity

The potential insecticidal activity of compounds like This compound has also been explored. Studies have highlighted that certain benzothiazole derivatives exhibit larvicidal effects against Aedes aegypti, a vector for several viral diseases.

| Compound | LC50 (µM) | LC90 (µM) |

|---|---|---|

| Compound X | 28.9 ± 5.6 | 162.7 ± 26.2 |

The observed larvicidal activity indicates a promising avenue for developing new insecticides with reduced toxicity to mammals .

Case Studies

Several case studies illustrate the biological activity of benzothiazole derivatives:

- Antimicrobial Study : A series of azetidinone derivatives were tested against a panel of bacterial strains. The results indicated that modifications at specific positions on the benzothiazole ring significantly influenced antibacterial potency.

- Antitubercular Evaluation : In a controlled study, various synthesized compounds were tested against Mycobacterium tuberculosis. The most potent compound demonstrated an MIC value significantly lower than standard treatments, suggesting potential as a new therapeutic agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate?

Answer:

The compound can be synthesized via coupling reactions between functionalized benzothiazole and azetidine-indole intermediates. For example:

- Method A : Refluxing precursors (e.g., 1-(1,3-benzothiazol-2-yl)piperazine) with indole-3-carboxylate derivatives in acetic acid under inert conditions, yielding products in ~66% efficiency after purification .

- Method B : Condensation of 3-formyl-indole carboxylates with heterocyclic amines (e.g., aminothiazolones) in acetic acid, followed by recrystallization from DMF/acetic acid mixtures .

Key Considerations : Optimize reaction temperature (80–100°C) and solvent polarity to enhance azetidine ring stability during synthesis .

Basic: How should structural characterization be performed for this compound?

Answer:

Combine multiple analytical techniques:

- X-ray crystallography : Resolve the azetidine ring puckering and benzothiazole-indole dihedral angles using crystallographic data (e.g., monoclinic system, P2/c space group) .

- NMR/UV-Vis : Confirm purity (≥98% via HPLC) and detect λmax ~300 nm for indole/benzothiazole chromophores .

- Mass spectrometry : Validate molecular weight (C23H19N3O2S) and fragmentation patterns .

Advanced: How can computational modeling aid in understanding its conformational dynamics?

Answer:

- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify azetidine ring non-planarity, using amplitude (q) and phase (φ) parameters derived from crystallographic data .

- DFT calculations : Model electronic interactions between the benzothiazole sulfur and indole π-system to predict reactivity and binding motifs .

Advanced: How do substituent variations (e.g., fluorination) impact its structure-activity relationships (SAR)?

Answer:

- Fluorinated analogs : Compare with CBL-BZ-F (CAS 2042201-16-9), where 4-fluorobenzyl substitution enhances metabolic stability but reduces solubility .

- Azetidine vs. piperazine : Smaller azetidine rings increase steric strain but improve target selectivity vs. bulkier piperazine derivatives .

Advanced: How should researchers resolve contradictions in solubility/stability data?

Answer:

- Solvent systems : Acetonitrile solutions (e.g., -20°C storage) stabilize the compound for ≥5 years, while aqueous buffers may accelerate hydrolysis .

- Degradation studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., indole-3-carboxylic acid) .

Advanced: What regulatory considerations apply to this compound?

Answer:

- Controlled substance analogs : Monitor structural similarity to Schedule I substances like NM-2201 (CAS 2042201-16-9). Document non-psychoactive intent in research protocols .

- DEA compliance : Verify exemption status under the Controlled Substances Act for academic use .

Basic: Which analytical methods ensure quality control?

Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment (retention time ~12–15 min) .

- FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm<sup>-1</sup> and benzothiazole C-S vibrations at ~690 cm<sup>-1</sup> .

Advanced: How do storage conditions affect long-term stability?

Answer:

- Optimal storage : -20°C in anhydrous acetonitrile prevents azetidine ring hydrolysis. Avoid freeze-thaw cycles .

- Degradation kinetics : Conduct Arrhenius studies to predict shelf life under varying temperatures .

Advanced: What in vitro assays are suitable for pharmacological profiling?

Answer:

- RNA-binding assays : Adapt HIV-1 TAR RNA binding protocols (e.g., fluorescence polarization) to study interactions with nucleic acid targets .

- CYP450 inhibition : Screen for hepatic metabolism using human microsomes and LC-MS/MS metabolite detection .

Advanced: What challenges arise in crystallizing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.